N-cyclooctyl-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-cyclooctyl-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone derivative characterized by a 6-oxopyridazinone core substituted at position 3 with a 2-fluoro-4-methoxyphenyl group. The acetamide side chain at position 2 features a cyclooctyl moiety, distinguishing it from related compounds. Pyridazinones are pharmacologically significant due to their role as inhibitors of enzymes like monoamine oxidases (MAOs) and acetylcholinesterase (AChE), as well as their anti-inflammatory and analgesic properties . The structural complexity of this compound, including fluorine and methoxy substituents, suggests enhanced metabolic stability and target binding compared to simpler analogs.
Properties
IUPAC Name |
N-cyclooctyl-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3/c1-28-16-9-10-17(18(22)13-16)19-11-12-21(27)25(24-19)14-20(26)23-15-7-5-3-2-4-6-8-15/h9-13,15H,2-8,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHXFPCDVWFKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluoro and Methoxy Substituents: These groups can be introduced via electrophilic aromatic substitution reactions using fluorinating and methoxylating agents.
Attachment of the Cyclooctyl Group: This step often involves nucleophilic substitution reactions where the cyclooctylamine reacts with an appropriate leaving group on the pyridazinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the carbonyl group in the pyridazinone core to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs, particularly in the treatment of diseases involving inflammation or cancer.
Industry: The compound may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Features
The target compound shares a pyridazinone core with several analogs but differs in substituents and side-chain modifications. Key structural comparisons include:
Key Observations :
- The 2-fluoro-4-methoxyphenyl group in the target compound enhances electron-withdrawing and lipophilic properties compared to phenyl or benzylpiperidine substituents .
Pharmacological Activities
Inferences :
- The cyclooctyl group could improve blood-brain barrier penetration, making the target compound a candidate for central nervous system targets .
Physicochemical Properties
Physicochemical data from HRMS and NMR () highlight trends:
| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | ~431.5 | 3.8 | <50 (low) |
| 5a () | 380.06 | 2.1 | >100 (moderate) |
| 8a () | 455.34 | 3.5 | 75 |
| S3 () | 460.3 | 4.0 | <50 (low) |
Analysis :
Biological Activity
N-cyclooctyl-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C18H22FN3O2
- Molecular Weight : 329.39 g/mol
- CAS Number : 871700-24-2
The structure features a pyridazinone core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
This compound has been shown to interact with various biological targets:
- Protein Kinases : The compound modulates protein kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis .
- Receptor Modulation : It acts as a modulator for metabotropic glutamate receptors (mGluRs), which are implicated in neuropsychiatric disorders .
Therapeutic Applications
Research indicates several potential therapeutic applications for this compound:
- Anticancer Activity : Studies have demonstrated that derivatives of pyridazinone compounds exhibit significant anticancer effects by inhibiting tumor growth in various cancer cell lines .
- Neuroprotection : The modulation of mGluRs suggests potential use in treating neurodegenerative diseases, offering neuroprotective benefits .
Table 1: Summary of Biological Activity Studies
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Protein Kinase Inhibition | Inhibition of cell proliferation in cancer cell lines. | |
| Neuroprotection | Reduced neuronal death in models of neurodegeneration. |
Detailed Research Findings
- Anticancer Research : A study investigating the effects of this compound on breast cancer cells revealed a dose-dependent inhibition of cell viability, indicating its potential as an anticancer agent .
- Neuropharmacological Effects : Another investigation focused on the compound's interaction with mGluR2 showed that it could effectively reduce glutamate-induced excitotoxicity in neuronal cultures, suggesting its utility in treating conditions like Alzheimer's disease .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
